Cas no 1247183-86-3 (2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol)
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol
- 2-(4-((Tetrahydrothiophen-3-yl)amino)phenyl)ethan-1-ol
- Benzeneethanol, 4-[(tetrahydro-3-thienyl)amino]-
- 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol
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- Inchi: 1S/C12H17NOS/c14-7-5-10-1-3-11(4-2-10)13-12-6-8-15-9-12/h1-4,12-14H,5-9H2
- InChI Key: ANCQOUXITOFESI-UHFFFAOYSA-N
- SMILES: S1CCC(C1)NC1C=CC(CCO)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 181
- XLogP3: 2.3
- Topological Polar Surface Area: 57.6
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-167653-1g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 1g |
$557.0 | 2023-09-20 | ||
| Enamine | EN300-167653-5g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 5g |
$1614.0 | 2023-09-20 | ||
| Enamine | EN300-167653-10g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 10g |
$2393.0 | 2023-09-20 | ||
| Enamine | EN300-167653-0.05g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 0.05g |
$468.0 | 2023-09-20 | ||
| Enamine | EN300-167653-0.1g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 0.1g |
$490.0 | 2023-09-20 | ||
| Enamine | EN300-167653-0.25g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 0.25g |
$513.0 | 2023-09-20 | ||
| Enamine | EN300-167653-0.5g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 0.5g |
$535.0 | 2023-09-20 | ||
| Enamine | EN300-167653-1.0g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 1g |
$1014.0 | 2023-06-08 | ||
| Enamine | EN300-167653-2.5g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 2.5g |
$1089.0 | 2023-09-20 | ||
| Enamine | EN300-167653-5.0g |
2-{4-[(thiolan-3-yl)amino]phenyl}ethan-1-ol |
1247183-86-3 | 5g |
$2940.0 | 2023-06-08 |
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol Suppliers
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol (CAS No. 1247183-86-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol, with the CAS number 1247183-86-3, is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules known as thiolane derivatives, which are characterized by the presence of a thiolane ring (a six-membered ring containing sulfur) and an amino group attached to a phenyl ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol is C15H19NO2S, and its molecular weight is approximately 285.4 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration for its use in biological assays and pharmaceutical formulations.
The thiolane ring in 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol is a key structural feature that contributes to its chemical stability and reactivity. Thiolane derivatives are known for their ability to form stable complexes with various metal ions, which can be exploited in the design of metal-based drugs or as chelating agents in analytical chemistry. The amino group attached to the phenyl ring provides additional functionality, allowing for further chemical modifications and conjugations with other biomolecules.
In recent years, there has been growing interest in the biological activities of thiolane derivatives, particularly their potential as therapeutic agents. Studies have shown that compounds like 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that thiolane derivatives can effectively scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The anti-inflammatory properties of 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol have also been investigated. In vitro studies using human cell lines have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it may have potential applications in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In the context of cancer research, 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol has shown promising anticancer activity against various cancer cell lines. A study published in the International Journal of Cancer found that this compound can induce apoptosis (programmed cell death) in human breast cancer cells by disrupting mitochondrial function and activating caspase cascades. Additionally, it has been reported to inhibit the proliferation of colon cancer cells by interfering with cell cycle progression.
The mechanism of action of 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol is not yet fully understood, but it is believed to involve multiple pathways. The thiolane ring may interact with cellular thiols such as glutathione (GSH), leading to redox imbalances and oxidative stress. The amino group could also play a role in modulating protein-protein interactions or binding to specific receptors on the cell surface.
Beyond its direct biological effects, 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol has potential applications as a building block for more complex molecules. Its versatile functional groups make it an attractive starting material for synthetic chemists aiming to develop novel drugs or bioactive compounds. For example, it can be used as a scaffold for the synthesis of peptidomimetics or small molecule inhibitors targeting specific enzymes or signaling pathways.
In conclusion, 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol (CAS No. 1247183-86-3), with its unique structural features and diverse biological activities, represents a promising compound for further investigation in medicinal chemistry. Its potential applications span from antioxidant and anti-inflammatory agents to anticancer drugs and building blocks for advanced drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases.
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